molecular formula C₂₁H₂₁D₅N₂O₅S₂ B1140961 Zofenoprilat-d5 N-Ethyl Succinimide CAS No. 1217546-60-5

Zofenoprilat-d5 N-Ethyl Succinimide

Cat. No.: B1140961
CAS No.: 1217546-60-5
M. Wt: 455.6
Attention: For research use only. Not for human or veterinary use.
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Description

Zofenoprilat-d5 N-Ethyl Succinimide is a specialized chemical compound used primarily in proteomics research. It is a deuterated derivative of Zofenoprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The molecular formula of this compound is C21H21D5N2O5S2, and it has a molecular weight of 455.60 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat-d5 N-Ethyl Succinimide involves multiple steps, starting with the preparation of Zofenoprilat. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The N-Ethyl Succinimide moiety is then introduced through a series of chemical reactions, including esterification and amidation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zofenoprilat-d5 N-Ethyl Succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Zofenoprilat-d5 N-Ethyl Succinimide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Proteomics Research: Used as a reference standard in mass spectrometry for the quantification of Zofenoprilat and its metabolites.

    Pharmacokinetic Studies: Employed in the study of drug metabolism and pharmacokinetics to understand the absorption, distribution, metabolism, and excretion of Zofenoprilat.

    Biological Research: Utilized in the investigation of the biological effects of ACE inhibitors and their role in cardiovascular diseases.

    Industrial Applications: Used in the development and quality control of pharmaceutical formulations containing Zofenoprilat.

Mechanism of Action

Zofenoprilat-d5 N-Ethyl Succinimide exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The overall effect is a reduction in blood pressure and an improvement in cardiovascular function. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and proteomics research .

Properties

IUPAC Name

(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKOWANPJZWMF-JXMYYNNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@@H](N(C2)C(=O)[C@H](C)CSC3CC(=O)N(C3=O)CC)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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